
Tris(isopropylcyclopentadienyl) lanthanum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(isopropylcyclopentadienyl) lanthanum is an organometallic compound with the chemical formula La(C5H8CMe2)3. It is a lanthanum-based compound where lanthanum is coordinated with three isopropylcyclopentadienyl ligands. This compound is known for its use as a catalyst in various organic synthesis reactions and has significant applications in the field of materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tris(isopropylcyclopentadienyl) lanthanum can be synthesized by reacting lanthanum metal with isopropylcyclopentadiene under an inert atmosphere. The reaction typically involves the following steps :
Preparation of Isopropylcyclopentadiene: Isopropylcyclopentadiene is prepared by alkylation of cyclopentadiene with isopropyl halides.
Reaction with Lanthanum: The prepared isopropylcyclopentadiene is then reacted with lanthanum metal in the presence of an inert gas such as argon or nitrogen to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically produced in specialized reactors that maintain an inert atmosphere to prevent oxidation and contamination .
Analyse Des Réactions Chimiques
Types of Reactions
Tris(isopropylcyclopentadienyl) lanthanum undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lanthanum oxide.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The isopropylcyclopentadienyl ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and elevated temperatures.
Major Products Formed
Oxidation: Lanthanum oxide (La2O3)
Reduction: Various reduced organic compounds depending on the reaction.
Substitution: New lanthanum complexes with different ligands.
Applications De Recherche Scientifique
Tris(isopropylcyclopentadienyl) lanthanum has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in the polymerization of olefins and other organic synthesis reactions.
Materials Science: The compound is utilized in the preparation of high-performance polymer materials and elastomers.
Biology and Medicine:
Mécanisme D'action
The mechanism of action of tris(isopropylcyclopentadienyl) lanthanum involves its ability to coordinate with various substrates and facilitate chemical reactions. The isopropylcyclopentadienyl ligands stabilize the lanthanum center, allowing it to interact with reactants and lower the activation energy of the reactions. This coordination chemistry is crucial for its catalytic activity in polymerization and other organic synthesis processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tris(cyclopentadienyl) lanthanum
- Tris(methylcyclopentadienyl) lanthanum
- Tris(ethylcyclopentadienyl) lanthanum
Uniqueness
Tris(isopropylcyclopentadienyl) lanthanum is unique due to the presence of isopropyl groups on the cyclopentadienyl ligands. These isopropyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in catalytic processes. This makes it distinct from other tris(cyclopentadienyl) lanthanum compounds, which may have different alkyl groups or no alkyl groups at all .
Propriétés
Formule moléculaire |
C24H33La |
|---|---|
Poids moléculaire |
460.4 g/mol |
Nom IUPAC |
lanthanum(3+);2-propan-2-ylcyclopenta-1,3-diene |
InChI |
InChI=1S/3C8H11.La/c3*1-7(2)8-5-3-4-6-8;/h3*3,5,7H,4H2,1-2H3;/q3*-1;+3 |
Clé InChI |
KFSPTVZZVIKXHR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=[C-]CC=C1.CC(C)C1=[C-]CC=C1.CC(C)C1=[C-]CC=C1.[La+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


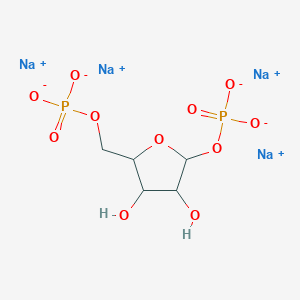

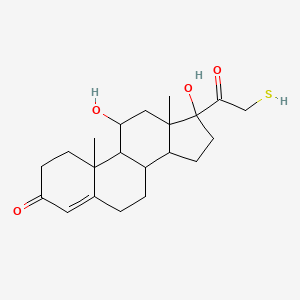

![L-Tryptophan, N-[N-[N-[N-[N-[N-acetyl-D-2-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)glycyl]-L-leucyl]-L-alpha-aspartyl]-L-isoleucyl]-L-isoleucyl]-](/img/structure/B12321756.png)

![(4,6,8,8a,10-pentaacetyloxy-3a-hydroxy-2,4a,6,9a-tetramethyl-2,3,4,4b,5,7,8,9,10,10a-decahydro-1H-cyclopenta[b]fluoren-1-yl) benzoate](/img/structure/B12321765.png)
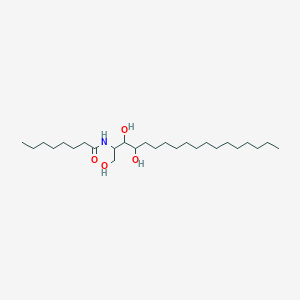
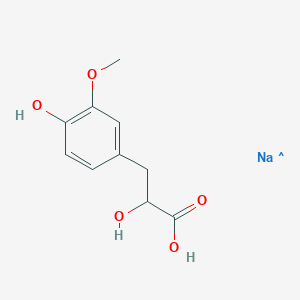
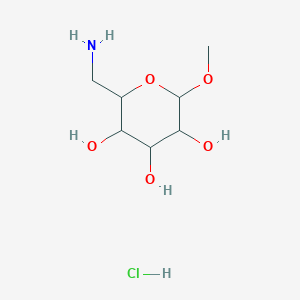
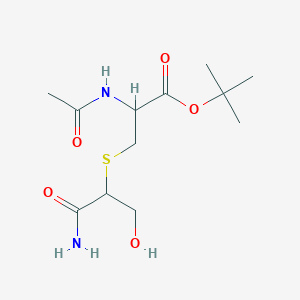
![11-hydroxy-4,4,8,10,14-pentamethyl-17-(4,5,6-trihydroxy-6-methylheptan-2-yl)-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthrene-3,16-dione](/img/structure/B12321788.png)
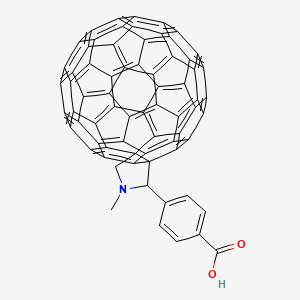
![6-(3-Hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid](/img/structure/B12321796.png)
